MMB-4en-PICA

Description

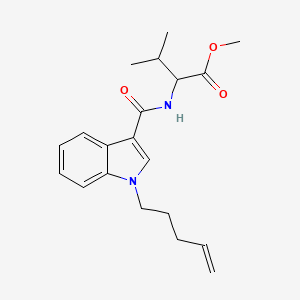

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

methyl 3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate |

InChI |

InChI=1S/C20H26N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h5,7-8,10-11,13-14,18H,1,6,9,12H2,2-4H3,(H,21,23) |

InChI Key |

RQVMOMGJHFPBNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Mmb 4en Pica

Established Synthetic Routes and Precursor Chemistry

The synthesis of MMB-4en-PICA is achieved through a structured, multi-step process that combines distinct chemical building blocks. This modular strategy is common for creating a wide array of indole-based synthetic cannabinoids. acs.orgnih.gov

The synthesis of indole-based SCRAs, including this compound, typically follows a modular or convergent synthetic strategy. acs.orgnih.govnih.gov This approach involves preparing key structural components—the core (in this case, an indole), the tail (an alkyl or alkenyl chain), and the head group (an amino acid derivative)—separately before coupling them together. rsc.orgresearchgate.net This method is highly versatile, allowing for the creation of large libraries of related compounds by simply varying one of the modules. nih.gov The core of these compounds is often an indole (B1671886), indazole, or 7-azaindole (B17877) structure, which is first functionalized with a "tail" and then linked to an amino acid-derived "head group" via a carboxamide linker. nih.govrsc.org

The synthesis of this compound begins with the indole core. The crucial first step involves attaching a pent-4-enyl chain to the nitrogen atom at the 1-position of an indole-3-carboxylic acid ester. This process, known as N-alkylation, is a common functionalization reaction for indoles. acs.orgresearchgate.net The reaction typically involves treating the indole derivative with a suitable alkylating agent, such as 5-bromopent-1-ene, in the presence of a base. Following this alkylation, the ester group is hydrolyzed (saponified) under basic conditions to yield the key intermediate: 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid. acs.org This carboxylic acid is the direct precursor for the subsequent coupling step.

The "head group" of this compound is derived from the amino acid L-valine. Specifically, the methyl ester of L-valine, methyl (S)-2-amino-3-methylbutanoate, is used as the coupling partner for the functionalized indole core. acs.org This component is often used in its hydrochloride salt form for stability and ease of handling. acs.org The choice of an amino acid derivative is a defining feature of many modern synthetic cannabinoids, with variations in the amino acid (e.g., valine, tert-leucine, phenylalanine) leading to different pharmacological profiles. rsc.orgresearchgate.netnih.gov

The final key step in the synthesis of this compound is the formation of an amide bond. acs.orgnih.gov This reaction connects the 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid with the methyl L-valinate. This is a standard peptide coupling reaction, a cornerstone of organic and medicinal chemistry. nih.gov The carboxylic acid is activated using a coupling agent, which facilitates the reaction with the amino group of the valine ester to form the stable amide linkage. acs.org This procedure yields the final product, Methyl (S)-2-(1-(pent-4-en-1-yl)-1H-indole-3-carboxamido)-3-methylbutanoate, which is the full chemical name for this compound. acs.org The crude product is then typically purified using techniques like flash chromatography. acs.org

Table 1: Overview of this compound Synthesis

| Step | Description | Key Reagents and Intermediates |

|---|---|---|

| 1 | Functionalization of Indole Core | Indole-3-carboxylic acid ester, 5-bromopent-1-ene, Base |

| 2 | Saponification | 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid ester, Base (e.g., NaOH) |

| 3 | Amide Coupling | 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid, Methyl L-valinate hydrochloride, Coupling agent |

| 4 | Purification | Flash Chromatography |

Advanced Analytical Methodologies for Structural Confirmation in Research

Confirming the identity and structure of a synthesized compound like this compound is critical. Forensic and research laboratories employ a range of advanced analytical methods for this purpose. drugsandalcohol.ieoup.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification of this compound and related synthetic cannabinoids. oup.comcfsre.orgresearchgate.net The method separates the compound from other substances in a sample based on its volatility and interaction with the GC column, after which the mass spectrometer fragments the molecule and detects the resulting ions. cfsre.org The combination of the retention time (the time it takes for the compound to pass through the column) and the mass spectrum (the fragmentation pattern) provides a highly specific fingerprint for identification. oup.comcfsre.org This identification is confirmed by comparing the analytical data from an unknown sample to that of a certified reference standard. drugsandalcohol.iecfsre.org

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrument | Agilent 5975 Series GC/MSD System | cfsre.org |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) | cfsre.org |

| Carrier Gas | Helium (1 mL/min) | cfsre.org |

| Injection Port Temp. | 265 °C | cfsre.org |

| Transfer Line Temp. | 300 °C | cfsre.org |

| MS Source Temp. | 230 °C | cfsre.org |

| MS Quad Temp. | 150 °C | cfsre.org |

| Oven Program | 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min | cfsre.org |

| Mass Scan Range | 40-550 m/z | cfsre.org |

| Retention Time | ~7.86 min | cfsre.org |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/LC-QTOF-MS) for Structural Analysis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and its variant, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), are essential techniques for the structural analysis of novel compounds like this compound. cfsre.orgresearchgate.net These methods are routinely used in forensic laboratories to identify new synthetic cannabinoids. researchgate.net

In the analysis of this compound, the compound is first separated from other substances in a sample by liquid chromatography. It is then ionized and its mass-to-charge ratio is measured with high precision by the mass spectrometer. cfsre.org Forensic science centers have confirmed the identity of this compound by comparing the analytical data obtained from seized materials with that of a certified reference standard. cfsre.org This comparison includes matching the retention time in the chromatogram and the mass spectral data. cfsre.org High-resolution instruments provide an accurate mass measurement of the molecular ion, which is critical for determining the elemental composition and confirming the molecular formula. researchgate.netdrugsandalcohol.ie

Table 1: Analytical Data for this compound

| Property | Data | Reference |

|---|---|---|

| Synonyms | MMB022, AMB-4en-PICA | nih.govcfsre.org |

| IUPAC Name | Methyl 3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate | cfsre.org |

| Formal Name | N-[[1-(4-penten-1-yl)-1H-indol-3-yl]carbonyl]-L-valine, methyl ester | caymanchem.com |

| Molecular Formula | C₂₀H₂₆N₂O₃ | cfsre.orgcaymanchem.com |

| Formula Weight | 342.4 g/mol | caymanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including synthetic cannabinoids. drugsandalcohol.ie While mass spectrometry provides the molecular weight and formula, NMR spectroscopy reveals the precise arrangement and connectivity of atoms within the molecule. This is crucial for distinguishing between isomers—compounds with the same formula but different structures—which often exhibit different biological activities.

For a compound like this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be used to confirm its structure. ¹H NMR provides information about the number of different types of hydrogen atoms and their neighboring atoms, while ¹³C NMR shows the different types of carbon environments in the molecule. Together, these techniques allow chemists to piece together the molecular puzzle, confirming the indole core, the pentenyl tail, and the methyl valinate group, and ensuring they are connected in the correct sequence. The definitive identification of new psychoactive substances in forensic and research settings often relies on a combination of analytical techniques, with NMR providing the conclusive structural proof. drugsandalcohol.ie

Molecular Pharmacology and Cannabinoid Receptor Interactions of Mmb 4en Pica

Cannabinoid Receptor Binding Affinity and Selectivity

The initial step in characterizing the pharmacological profile of a synthetic cannabinoid is to determine its binding affinity for the primary cannabinoid receptors, CB1 and CB2. This is typically achieved through in vitro radioligand binding assays.

In Vitro Radioligand Binding Assays for Human CB1 and CB2 Receptors

Radioligand binding assays are a fundamental technique used to quantify the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the determination of the equilibrium dissociation constant (Kᵢ), a measure of binding affinity where a lower value indicates a higher affinity.

Research has demonstrated that MMB-4en-PICA binds to both human CB1 and CB2 receptors with high affinity. A study evaluating a panel of synthetic cannabinoids reported that this compound exhibited a Kᵢ value of 13.0 nM at the human CB1 receptor and 5.9 nM at the human CB2 receptor. nih.gov This indicates that this compound is a potent ligand for both cannabinoid receptor subtypes, with a slight selectivity for the CB2 receptor. nih.gov

Comparative Binding Profiles with Other Synthetic Cannabinoid Receptor Agonists

To contextualize the binding affinity of this compound, it is useful to compare it with other well-characterized synthetic cannabinoid receptor agonists, such as MDMB-4en-PINACA and the prototypical synthetic cannabinoid JWH-018.

MDMB-4en-PINACA, a structurally related indazole-based synthetic cannabinoid, generally displays a higher binding affinity for the CB1 receptor than this compound. Various in vitro studies have reported Kᵢ values for MDMB-4en-PINACA at the CB1 receptor in the sub-nanomolar to low nanomolar range, with one study citing a Kᵢ of 0.28 nM and another reporting 3.26 nM. nih.govwho.inthandwiki.org Furthermore, MDMB-4en-PINACA has been reported to have a seven-fold greater affinity for the CB2 receptor over the CB1 receptor. nih.gov

JWH-018, a naphthoylindole-based synthetic cannabinoid, also demonstrates high affinity for both cannabinoid receptors. Reported Kᵢ values for JWH-018 are approximately 9.00 nM at the CB1 receptor and 2.94 nM at the CB2 receptor. ncats.io In mouse brain homogenates, JWH-018 and its primary monohydroxylated metabolite (M1) bind to CB1 receptors with high affinity (Kᵢ values of 1.2±0.3 nM and 2.6±0.3 nM, respectively), which is almost ten times higher than that of Δ⁹-THC. nih.gov

A systematic evaluation of 30 synthetic cannabinoid receptor agonists found that indole-derived compounds like this compound generally have Kᵢ values for the CB1 receptor ranging from 0.95 to 160 nM, while indazole-containing compounds like MDMB-4en-PINACA have a higher affinity, with Kᵢ values ranging from 0.17 to 39 nM. nih.gov

| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |

| This compound | 13.0 nih.gov | 5.9 nih.gov |

| MDMB-4en-PINACA | 0.28 - 3.26 nih.govwho.inthandwiki.org | Reportedly 7x higher than CB1 nih.gov |

| JWH-018 | 9.00 ncats.io | 2.94 ncats.io |

Receptor Functional Activity and Signaling Pathways

Beyond binding affinity, it is crucial to understand how a compound activates the receptor and initiates downstream signaling cascades. This functional activity is assessed through various in vitro assays.

Beta-Arrestin 2 Recruitment Assays for CB1 Activation

The recruitment of β-arrestin 2 to the CB1 receptor is a key event in G protein-coupled receptor (GPCR) desensitization and can also initiate G protein-independent signaling. Assays measuring β-arrestin 2 recruitment provide insights into the efficacy and potency of a compound in activating this pathway.

In a live cell-based nanoluciferase complementation reporter assay that monitors the interaction of β-arrestin 2 with the CB1 receptor, this compound was shown to be a potent agonist. nih.govacs.org One study reported an EC₅₀ value (the concentration of a drug that gives a half-maximal response) of 32.9 nM and a maximal efficacy (Eₘₐₓ) of 302% relative to JWH-018. researchgate.net

In comparison, MDMB-4en-PINACA is a highly potent and efficacious agonist in this assay, with reported EC₅₀ values ranging from 1.88 to 2.47 nM and Eₘₐₓ values between 221% and 299% relative to JWH-018. handwiki.orgnih.gov JWH-018 itself is considered a full agonist in these assays and is often used as a reference compound with its efficacy set to 100%. handwiki.org A study investigating a panel of 30 synthetic cannabinoids found that indazole-containing compounds like MDMB-4en-PINACA were generally more potent (EC₅₀ = 1.88–281 nM) than indole-based compounds like this compound (EC₅₀ = 11.5–2293 nM) in activating CB1 via the β-arrestin 2 pathway. nih.gov

| Compound | β-Arrestin 2 Recruitment EC₅₀ (nM) | β-Arrestin 2 Recruitment Eₘₐₓ (% of JWH-018) |

| This compound | 32.9 researchgate.net | 302 researchgate.net |

| MDMB-4en-PINACA | 1.88 - 2.47 handwiki.orgnih.gov | 221 - 299 handwiki.orgnih.gov |

| JWH-018 | ~21.4 - 25.3 handwiki.org | 100 (Reference) handwiki.org |

G Protein Coupling and [³⁵S]GTPγS Binding Assays

The canonical signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. [³⁵S]GTPγS binding assays are a functional measure of G protein activation. In this assay, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is measured as an indicator of receptor activation.

This compound has been shown to be a potent and efficacious agonist in stimulating [³⁵S]GTPγS binding in cell membranes expressing CB1 and CB2 receptors. nih.gov The study by Marusich et al. (2022) reported an EC₅₀ of 6.6 nM and an Eₘₐₓ of 137% (relative to CP-55,940) at the CB1 receptor, and an EC₅₀ of 4.2 nM and an Eₘₐₓ of 136% at the CB2 receptor. nih.gov

For comparison, the same study found that MDMB-4en-PINACA had an EC₅₀ of 1.1 nM and an Eₘₐₓ of 144% at the CB1 receptor, and an EC₅₀ of 0.4 nM and an Eₘₐₓ of 150% at the CB2 receptor. nih.gov JWH-018 and its monohydroxylated metabolites have also been shown to stimulate G-protein activation with high efficacy. nih.gov In membranes expressing human CB2 receptors, JWH-018 and its metabolites produced significant increases in [³⁵S]GTPγS binding. nih.gov

| Compound | Receptor | [³⁵S]GTPγS EC₅₀ (nM) | [³⁵S]GTPγS Eₘₐₓ (% of CP-55,940) |

| This compound | CB1 | 6.6 nih.gov | 137 nih.gov |

| CB2 | 4.2 nih.gov | 136 nih.gov | |

| MDMB-4en-PINACA | CB1 | 1.1 nih.gov | 144 nih.gov |

| CB2 | 0.4 nih.gov | 150 nih.gov |

Fluorescence-Based Membrane Potential Assays

Fluorescence-based membrane potential assays provide another method to assess the functional activity of cannabinoid receptor agonists. Activation of CB1 receptors, which are coupled to Gi/o proteins, leads to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in potassium ion efflux and hyperpolarization of the cell membrane, which can be detected by a change in the fluorescence of a membrane potential-sensitive dye.

Assessment of Agonist Efficacy and Potency (e.g., EC50, Emax values)

The agonist efficacy and potency of this compound at cannabinoid receptors have been characterized through various in vitro assays, revealing its profile as a synthetic cannabinoid receptor agonist (SCRA). Studies have utilized methods such as β-arrestin 2 recruitment assays and [³⁵S]GTPγS binding assays to determine its activity at human cannabinoid receptor 1 (hCB₁) and human cannabinoid receptor 2 (hCB₂).

Research findings indicate that this compound is an efficacious agonist at both CB₁ and CB₂ receptors, though its potency is noted to be lower than many other contemporary SCRAs. In a study employing a β-arrestin 2 recruitment assay to assess CB₁ receptor activation, this compound demonstrated an EC₅₀ value of 149 nM. dundee.ac.uk Another study reported an EC₅₀ of 11.5 nM and an Eₘₐₓ of 302% at the CB₁ receptor, relative to the reference agonist JWH-018, in a β-arrestin 2 recruitment assay. It was also noted that indole-based compounds like this compound are generally less potent than their indazole counterparts.

Further pharmacological evaluation using a [³⁵S]GTPγS binding assay, which measures G-protein activation, provided additional data on the potency and efficacy of this compound at both CB₁ and CB₂ receptors. In this assay, this compound was found to be a potent and efficacious SCRA. nih.govnih.gov All tested SCRAs, including this compound, bound to and activated CB₁ and CB₂ receptors with high affinity and stimulated [³⁵S]GTPγS binding. nih.gov The rank order of affinity for the hCB₂ receptor placed this compound lower than several other tested compounds, including MDMB-4en-PINACA and 5F-MDMB-PICA. nih.gov

The chirality of the this compound molecule has a significant impact on its potency. The (S)-enantiomer is considerably more potent than the (R)-enantiomer. For instance, (S)-MMB-4en-PICA was identified as the least potent among the (S)-enantiomers in one study, with an EC₅₀ of 149 nM, while (R)-MMB-4en-PICA was the least potent of all compounds tested in that series, with an EC₅₀ of 481 nM. dundee.ac.uk

The structural features of this compound, specifically the presence of a valine methyl ester head group and an indole (B1671886) core, contribute to its comparatively lower potency when evaluated against SCRAs with tert-leucine head groups or indazole cores. dundee.ac.uk A systematic evaluation of a panel of 30 SCRAs confirmed that indazole-containing compounds generally exhibit the highest potency, followed by indoles like this compound. ugent.beresearchgate.net

Interactive Data Table: Agonist Efficacy and Potency of this compound

| Receptor | Assay Type | Parameter | Value | Reference Compound | Source |

| hCB₁ | β-arrestin 2 Recruitment | EC₅₀ | 149 nM | dundee.ac.uk | |

| hCB₁ | β-arrestin 2 Recruitment | Eₘₐₓ | - | dundee.ac.uk | |

| hCB₁ | β-arrestin 2 Recruitment | EC₅₀ | 11.5 nM | JWH-018 | |

| hCB₁ | β-arrestin 2 Recruitment | Eₘₐₓ | 302% | JWH-018 | |

| hCB₁ | [³⁵S]GTPγS Binding | EC₅₀ | - | nih.govnih.gov | |

| hCB₁ | [³⁵S]GTPγS Binding | Eₘₐₓ | - | nih.govnih.gov | |

| hCB₂ | [³⁵S]GTPγS Binding | EC₅₀ | - | nih.govnih.gov | |

| hCB₂ | [³⁵S]GTPγS Binding | Eₘₐₓ | - | nih.govnih.gov | |

| hCB₁ (S-enantiomer) | β-arrestin 2 Recruitment | EC₅₀ | 149 nM | dundee.ac.uk | |

| hCB₁ (R-enantiomer) | β-arrestin 2 Recruitment | EC₅₀ | 481 nM | dundee.ac.uk |

Mechanisms of Receptor Agonism and Downstream Signaling Modulation

This compound functions as an agonist at cannabinoid receptors, which are G-protein coupled receptors (GPCRs). dundee.ac.uk The binding of an agonist like this compound to the CB₁ or CB₂ receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

The primary mechanism of action for cannabinoid receptor agonists involves the activation of heterotrimeric G-proteins, specifically of the Gαi/o subtype. researchgate.netresearchgate.net This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This is a canonical signaling pathway for CB₁ receptors. mdpi.com

In addition to the G-protein-mediated signaling, the activation of cannabinoid receptors by agonists can also lead to the recruitment of β-arrestin proteins. mdpi.comnih.gov β-arrestin recruitment is another key downstream signaling pathway that can mediate a range of cellular effects, including receptor desensitization, internalization, and the activation of other signaling cascades independent of G-proteins, such as mitogen-activated protein kinases (MAPKs). mdpi.comnih.gov

Studies have shown that this compound activates the CB₁ receptor through both G-protein dependent and β-arrestin pathways. dundee.ac.uknih.govnih.gov The evaluation of SCRAs in assays that measure both G-protein activation (e.g., [³⁵S]GTPγS binding or mini-Gαi assays) and β-arrestin recruitment allows for the characterization of potential "biased agonism." researchgate.netuni-freiburg.de Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). acs.org While the specific bias of this compound has not been explicitly quantified in the provided information, the use of these distinct assays in its pharmacological profiling indicates an investigation into this phenomenon for related compounds. researchgate.netuni-freiburg.de For instance, a comparative study of 21 SCRAs showed that many displayed a preference for the β-arrestin 2 pathway relative to a balanced reference agonist. acs.org

The downstream signaling of CB₁ receptor activation can also involve the modulation of various ion channels and other kinase pathways. For example, Gβγ subunits released upon G-protein activation can directly modulate the activity of inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. mq.edu.au Furthermore, CB₁ signaling can influence pathways such as the c-Jun N-terminal kinase (JNK) and the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, the latter being important for neuronal survival. mdpi.com The activation of extracellular signal-regulated kinases (ERK) can also occur through Gαi/o or Gβγ-dependent mechanisms following CB₁ activation by synthetic cannabinoids. mdpi.com

Structure Activity Relationship Sar Studies of Mmb 4en Pica and Analogues

Influence of Core Structural Features on Receptor Activity

The central heterocyclic ring system is a fundamental determinant of a synthetic cannabinoid's binding affinity and functional activity at CB1 and CB2 receptors.

Research consistently demonstrates a clear hierarchy in receptor activity based on the core scaffold. For a given set of head and tail groups, compounds with an indazole core generally exhibit the highest binding affinity and potency, followed by those with an indole (B1671886) core, and then by 7-azaindole (B17877) derivatives, which are typically the least potent. nih.govresearchgate.netresearchgate.net

Specifically, in competitive radioligand binding assays, indazole-based SCRAs show the highest affinity for the CB1 receptor, with reported Ki values in the range of 0.17-39 nM. nih.gov Their indole-containing counterparts, like MMB-4en-PICA, display slightly lower affinities (Ki = 0.95-160 nM). nih.gov The 7-azaindole analogues consistently show the lowest binding affinities (Ki = 5.4-271 nM). nih.gov This trend is also observed in functional assays that measure receptor activation. For instance, in a β-arrestin 2 recruitment assay, indazoles were generally the most potent (EC₅₀ = 1.88–281 nM), followed by indoles (EC₅₀ = 11.5–2293 nM), and then 7-azaindoles (EC₅₀ = 62.4–9251 nM). researchgate.netacs.orgnih.gov

This superiority of the indazole scaffold over the indole is a recurring theme in SAR studies of synthetic cannabinoids. nih.gov For example, the indazole AMB (an analogue of MMB-018) showed subnanomolar affinity for both CB1 and CB2 receptors, proving more potent than its indole counterpart. nih.gov This indicates that the nitrogen position within the bicyclic core system plays a crucial role in the ligand-receptor interaction.

Table 1: Comparative Receptor Activity of Core Scaffolds in Analogous Synthetic Cannabinoids This table presents data for analogous compounds differing only in their core scaffold to illustrate the impact on CB1 receptor binding and activation.

| Compound Series | Core Scaffold | CB1 Ki (nM) nih.gov | CB1 EC50 (nM) acs.orgnih.gov |

|---|---|---|---|

| MDMB-4en-PICA / PINACA / P7AICA | Indole | 0.95 | 11.5 |

| Indazole | 0.17 | 2.33 | |

| 7-Azaindole | 5.4 | 64.0 | |

| AB-BUTINACA / -BUTICA / -P7AICA | Indole | 10.4 | 19.7 |

| Indazole | 1.58 | 3.36 | |

| 7-Azaindole | 180 | 1520 |

Role of Alkene Tail Modifications on Receptor Interactions

The "tail" region, an N-alkyl chain attached to the heterocyclic core, is crucial for anchoring the ligand in the lipophilic binding pocket of the cannabinoid receptors.

The pent-4-enyl tail, as found in this compound, represents a modification from the simple saturated pentyl or butyl chains common in earlier generations of synthetic cannabinoids. The introduction of a terminal double bond in the alkyl chain generally maintains, and in some cases enhances, high-affinity binding.

Table of Mentioned Compounds

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | Methyl (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate |

| MDMB-4en-PINACA | Methyl (1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl)-L-tert-leucinate |

| ADB-4en-PINACA | N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide |

| AB-BUTINACA | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |

| ADB-BUTINACA | N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |

| APP-BUTINACA | N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-1-butyl-1H-indazole-3-carboxamide |

| MMB-BUTINACA | Methyl (1-butyl-1H-indazole-3-carbonyl)-L-valinate |

| AMB | Methyl (1-(pent-1-yl)-1H-indazole-3-carbonyl)-L-valinate |

| MMB-018 | Methyl (1-pentyl-1H-indole-3-carbonyl)-L-valinate |

| 5F-ADB-PINACA | N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |

| PX-1 | N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide |

| PX-2 | N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |

Impact of But-3-en and 4-cyanobutyl/4-fluorobutyl Substituents

The tail substituent of synthetic cannabinoid receptor agonists (SCRAs) plays a crucial role in their interaction with and activation of the cannabinoid receptor 1 (CB1). Research into analogues of this compound has elucidated the impact of different tail groups, such as the native 4-pentenyl (but-3-en) group, and its replacement with butyl, 4-cyanobutyl, or 4-fluorobutyl substituents.

A systematic evaluation of a panel of 30 SCRAs related to this compound revealed that the 4-pentenyl tail generally results in more favorable CB1 binding than its butyl or 4-cyanobutyl counterparts. nih.gov Specifically, competitive radioligand binding assays showed that both butyl (Kᵢ = 3.1–163 nM) and 4-cyanobutyl (Kᵢ = 5.5–44 nM) tail groups were less favorable for CB1 binding compared to their corresponding 4-pentenyl analogues (Kᵢ = 0.72–25 nM). nih.gov This suggests that the double bond within the pentenyl chain may contribute to a more optimal interaction with the receptor.

Further studies on a series of 32 systematic analogues, including those with 4-cyanobutyl and 4-fluorobutyl tails, provided additional insights into the structure-activity relationships (SARs). nih.gov Most of these compounds, which included indole, indazole, and 7-azaindole cores, demonstrated high affinity, potency, and efficacy at the CB1 receptor. nih.gov An in silico docking approach suggested that rigidity in the tail region, such as that introduced by the 4-cyanobutyl group, could be detrimental to affinity at the CB2 receptor, a finding that may have implications for CB1 receptor interactions as well. researchgate.net

The introduction of a terminal fluorine in the 4-fluorobutyl group or a cyano group in the 4-cyanobutyl group represents a continuing trend in the structural evolution of SCRAs. nih.govresearchgate.net These modifications highlight the attempts by manufacturers to modulate the pharmacological profile of these compounds. The data indicates that while these substitutions are tolerated and can result in potent CB1 agonists, the unsaturated 4-pentenyl tail found in this compound appears to confer a higher binding affinity for the CB1 receptor. nih.govnih.gov

Table 1: Comparison of CB1 Receptor Binding Affinities (Kᵢ) for Analogues with Different Tail Substituents

| Tail Substituent | Kᵢ Range (nM) |

|---|---|

| 4-Pentenyl | 0.72–25 |

| Butyl | 3.1–163 |

Data sourced from competitive radioligand binding assays. nih.gov

Elucidation of Specific Structural Features Modulating CB1 Activation Potential

The activation of the CB1 receptor by synthetic cannabinoids like this compound is a complex process influenced by multiple structural features of the molecule. Systematic studies on a wide range of analogues have helped to clarify which molecular components are most critical for potent CB1 activation. nih.govresearchgate.net

One of the most significant factors modulating CB1 activation potential is the core heterocycle. In a comparative study, indazole-based SCRAs generally exhibited the highest potency (EC₅₀ = 1.88–281 nM), followed by indoles (EC₅₀ = 11.5–2293 nM), and then 7-azaindoles (EC₅₀ = 62.4–9251 nM). nih.govresearchgate.net This trend was also observed in binding affinity assays, where the indazole core conferred the highest affinity for the CB1 receptor. nih.govresearchgate.net

The "head group," typically an amino acid derivative, also has a profound effect on CB1 receptor interaction. Analogues with a tert-leucine moiety (amides and methyl esters) generally displayed the greatest binding affinities (Kᵢ = 0.17–14 nM) and were more potent than the corresponding valine derivatives (Kᵢ = 0.72–180 nM). nih.govresearchgate.netresearchgate.net Phenylalanine derivatives showed the lowest affinities in this comparison (Kᵢ = 2.5–271 nM). nih.govresearchgate.net Interestingly, while there was no significant difference in potency or efficacy between the amide and methyl ester forms of tert-leucine and valine derivatives, this was not the case for phenylalanine analogues, indicating a more complex interaction for this head group. researchgate.net Cumyl head groups also consistently conferred high affinity (Kᵢ = 0.62–36 nM), whereas adamantyl groups were found to be suboptimal for binding (Kᵢ = 8.8–59 nM). nih.gov

A study evaluating CB1 activation via a β-arrestin 2 recruitment assay confirmed that all 30 tested SCRA analogues related to this compound were able to activate the CB1 receptor. nih.gov Notably, SCRAs featuring a bulky tert-butyl moiety in the amino acid side chain, such as MDMB-4en-PINACA, were among the most potent CB1 agonists identified in one study. acs.org This highlights the importance of steric bulk in the head group for achieving high potency. The data collectively underscores that a combination of an appropriate heterocyclic core and a bulky, lipophilic head group are key determinants for potent CB1 receptor activation. acs.orgnih.gov

Table 2: Potency (EC₅₀) Ranges for CB1 Activation Based on Heterocyclic Core

| Heterocyclic Core | EC₅₀ Range (nM) |

|---|---|

| Indazole | 1.88–281 |

| Indole | 11.5–2293 |

Data based on a β-arrestin recruitment assay. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Abbreviation | Full Compound Name |

|---|---|

| This compound | methyl (S)-2-(1-(pent-4-en-1-yl)-1H-indole-3-carboxamido)-3-methylbutanoate |

| MDMB-4en-PINACA | methyl (S)-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| ADB-4en-PINACA | N-((S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide |

| MMB-4CN-BUTINACA | methyl (S)-2-(1-(4-cyanobutyl)-1H-indazole-3-carboxamido)-3-methylbutanoate |

| AB-4CN-BUTICA | (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-cyanobutyl)-1H-indole-3-carboxamide |

| MDMB-4F-BUTICA | methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

| MDMB-4F-BUTINACA | methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| 5F-MDMB-PICA | methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

| ADB-FUBINACA | N-((S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-fluorophenyl)methyl)-1H-indazole-3-carboxamide |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| JWH-122 | (4-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |

| AM-2201 | (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |

| WIN 55,212-2 | (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone |

| BB-22 | N-(1-carbamoyl-2,2-dimethylpropyl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide |

| 5F-PB-22 | quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |

| 5F-AKB-48 | N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |

| STS-135 | N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide |

| CP55,940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |

| Δ⁹-THC | Δ⁹-Tetrahydrocannabinol |

| ADB-BUTINACA | N-((S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |

Metabolomic Research and Enzymatic Pathways in Preclinical Systems

In Vitro Phase I Metabolic Transformations

Phase I metabolism of MMB-4en-PICA and its analogues primarily involves reactions that introduce or expose functional groups, preparing them for subsequent Phase II conjugation or excretion. Key transformations include hydroxylation, ester hydrolysis, oxidation of the double bond, and N-dealkylation. researchgate.netresearchgate.net

Hydroxylation is a common metabolic pathway for many SCRAs, including those with a pent-4-enyl tail like this compound and its analogue, MDMB-4en-PINACA. researchgate.netresearchgate.net This process, primarily mediated by cytochrome P450 (CYP) enzymes, can occur at various positions on the molecule. For analogues like MDMB-4en-PINACA, hydroxylation has been observed on the pentyl side chain. researchgate.netnih.gov While ester hydrolysis and dihydrodiol formation are often more dominant for pentenyl-tailed SCRAs, hydroxylation remains a significant biotransformation. researchgate.netdundee.ac.uk For instance, in studies of the tert-leucinamide analogue ADB-4en-PINACA, hydroxylation was identified as a major metabolic route. diva-portal.org Similarly, for AB-4en-PICA, hydroxylation is a major metabolic pathway. researchgate.net

Ester hydrolysis is a predominant metabolic pathway for SCRAs containing a terminal ester group, such as this compound. dundee.ac.uknih.gov This reaction cleaves the methyl ester group, converting the compound into its corresponding carboxylic acid metabolite, often referred to as the butanoic acid metabolite. nih.gov Studies using human liver preparations have confirmed that methyl valinate (MMB) SCRAs like this compound undergo extensive ester hydrolysis. researchgate.netdundee.ac.uk

The enzymes responsible for this biotransformation are human carboxylesterases (hCES), with hCES1 and hCES2 being the most prominent in drug metabolism. nih.govcore.ac.uk Research investigating the specific contribution of these enzymes shows that hCES1c is the primary isoform involved in the hydrolysis of this compound, with minor contributions from hCES1b and hCES2. nih.gov In contrast, SCRAs with a tert-leucine moiety (like MDMB-4en-PINACA) show less extensive hydrolysis compared to those with a valine-derived motif. researchgate.netnih.gov

Table 1: Relative Contribution of hCES Isoforms to this compound Hydrolysis

This table summarizes the relative production of the this compound carboxylic acid metabolite by different human carboxylesterase (hCES) isoforms in an in vitro screening assay. Data is presented as the percentage of metabolite formed.

| Enzyme Isoform | Relative Metabolite Formation (%) | Reference |

|---|---|---|

| hCES1b | 1.5% | nih.gov |

| hCES1c | 5.7% | nih.gov |

| hCES2 | 0.2% | nih.gov |

A defining structural feature of this compound and its analogues is the double bond at the terminal position of the N-pentyl chain. This alkene group is susceptible to oxidation, primarily through epoxidation followed by hydrolysis via epoxide hydrolase, leading to the formation of a dihydrodiol metabolite. researchgate.netnih.gov This pathway is a key biotransformation for pent-4-enyl SCRAs. researchgate.netdundee.ac.ukresearchgate.net For the analogue MDMB-4en-PINACA, dihydrodiol formation is a main metabolic route. nih.gov In studies with this compound using HLMs, the dihydrodiol metabolite was the second most abundant, and a metabolite resulting from combined ester hydrolysis and dihydrodiol formation was also significant. dundee.ac.uk This indicates that oxidation of the double bond is a critical metabolic step alongside ester hydrolysis.

N-Dealkylation, the removal of the pentenyl group from the indole (B1671886) or indazole core, represents another Phase I metabolic pathway for these compounds. researchgate.netnih.gov Following N-dealkylation, the alkyl chain can undergo further oxidation. For instance, studies on the analogue MDMB-4en-PINACA have identified metabolites formed through N-dealkylation and subsequent oxidation to an N-pentanoic acid. researchgate.netnih.gov These multi-step transformations contribute to the diversity of metabolites produced from a single parent compound.

Identification and Characterization of Research-Relevant Metabolites in Preclinical Systems (e.g., this compound butanoic acid metabolite)

The combination of the metabolic pathways described above results in a range of metabolites detectable in preclinical systems. The identification of these metabolites is essential for forensic and toxicological analysis. For this compound, the most significant metabolite is its butanoic acid derivative (this compound butanoic acid), formed via extensive ester hydrolysis. dundee.ac.uknih.govcaymanchem.com This metabolite is considered a key biomarker for identifying exposure to this compound. dundee.ac.uk

Other important metabolites are those resulting from modifications to the pentenyl tail. In in vitro studies, metabolites combining ester hydrolysis with dihydrodiol formation have been detected and are considered important analytical targets. dundee.ac.uk

Table 2: Major Research-Relevant Metabolites of this compound Identified in Preclinical Systems

This table lists the key metabolites of this compound identified through in vitro studies and their corresponding metabolic pathways.

| Metabolite | Metabolic Pathway(s) | Significance | Reference |

|---|---|---|---|

| This compound butanoic acid | Ester Hydrolysis | Primary and most abundant metabolite; recommended biomarker. | dundee.ac.uk |

| This compound dihydrodiol | Double Bond Oxidation | Significant metabolite resulting from modification of the pentenyl tail. | dundee.ac.uk |

| This compound ester hydrolysis + dihydrodiol | Ester Hydrolysis, Double Bond Oxidation | A major metabolite combining two key pathways. | dundee.ac.uk |

Enzyme Kinetic Studies of Metabolic Pathways (e.g., Michaelis-Menten Kinetics)

Enzyme kinetic studies provide quantitative insights into the efficiency of metabolic pathways. nih.gov For ester-containing SCRAs, determining the kinetic parameters of carboxylesterase-mediated hydrolysis helps in understanding their metabolic clearance. The hydrolysis of this compound by hCES1c has been shown to follow classic Michaelis-Menten kinetics. nih.govcore.ac.ukwikipedia.org This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. wikipedia.orgyoutube.com

Kinetic analysis revealed a Michaelis constant (Kₘ) of 203 µM and a maximum reaction velocity (Vₘₐₓ) of 7.57 AU/min/mg for the hydrolysis of this compound by hCES1c. nih.gov The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. The resulting intrinsic clearance (Clᵢₙₜ), a measure of the enzyme's metabolic capability, was determined to be 0.04 AU/min/mg/µM, which was the lowest among the valine-derived SCRAs tested in that study. nih.gov

Table 3: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis by hCES1c

This table presents the enzyme kinetic parameters for the hydrolysis of this compound catalyzed by the human carboxylesterase isoform hCES1c.

| Enzyme | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| hCES1c | Kₘ (µM) | 203 | nih.gov |

| Relative Vₘₐₓ (AU/min/mg) | 7.57 | nih.gov | |

| Relative in vitro Clᵢₙₜ (AU/min/mg/µM) | 0.04 | nih.gov |

Preclinical Pharmacological Evaluation in Experimental Models Non Clinical

In Vitro Cellular Assay Systems for Comprehensive Pharmacological Characterization

In vitro assays are fundamental in determining a compound's interaction with specific cellular targets. For MMB-4en-PICA, these studies have focused on its activity at cannabinoid receptors, which are the primary targets for both endogenous cannabinoids and synthetic analogues.

The pharmacological profile of this compound has been characterized using cell lines genetically engineered to express human cannabinoid receptors, CB1 and CB2. Research indicates that this compound binds to and activates both of these receptors. nih.gov In studies utilizing Chinese Hamster Ovary (CHO) cells expressing these receptors, this compound demonstrated its ability to function as an agonist. nih.gov

Binding affinity, a measure of how tightly a compound binds to a receptor, is determined through competitive radioligand binding assays. The affinity is typically expressed as a Ki value, where a lower value indicates higher affinity. Functional activity, which measures the biological response produced by the compound, is assessed through assays like [³⁵S]GTPγS binding or β-arrestin recruitment. nih.govnih.gov Potency (EC₅₀), the concentration required to produce 50% of the maximum effect, and efficacy (Eₘₐₓ), the maximum possible effect, are key parameters derived from these functional assays. nih.govacs.org

This compound, an indole-based SCRA, has been shown to be a potent and efficacious agonist at both CB1 and CB2 receptors, with a binding affinity and functional activity profile consistent with other abused SCRAs. nih.gov Studies have reported that it possesses a greater affinity for the CB2 receptor over the CB1 receptor. nih.gov As an indole (B1671886) analogue, its potency falls within the general range observed for this structural class (EC₅₀ = 32.9–330 nM). nih.govacs.org

| Parameter | CB1 Receptor | CB2 Receptor | Assay Type |

|---|---|---|---|

| Binding Affinity (Ki, nM) | 14.8 | 4.1 | Radioligand Binding Assay (CHO Cells) |

| Functional Potency (EC50, nM) | 84.6 | 17.9 | [³⁵S]GTPγS Binding Assay (CHO Cells) |

| Efficacy (Emax, %) | 104 | 110 | [³⁵S]GTPγS Binding Assay (CHO Cells) |

In Vivo Animal Models for Mechanistic Pharmacological Studies (e.g., Rodent Models)

In vivo studies using animal models, particularly rodents, are essential for understanding the physiological and behavioral effects of a substance in a whole organism. These models allow for the investigation of complex pharmacological actions that cannot be observed in vitro.

A hallmark effect of CB1 receptor activation in rodents is a transient decrease in core body temperature, known as hypothermia. This compound has been shown to induce this effect in mice. nih.gov Studies have demonstrated that, like other potent SCRAs, this compound produces significant hypothermia. nih.govresearchgate.net The onset and duration of this effect are key indicators of the compound's potency and pharmacodynamic profile. Notably, the latency to peak hypothermic effects for this compound and other tested SCRAs was found to be shorter than that of the reference cannabinoid, Δ⁹-THC. nih.gov One study noted that this compound produced an extended period of substantial hypothermia. researchgate.net

Cannabinoid compounds are well-known to affect locomotor activity, typically causing a reduction in movement, or hypolocomotion. This is another of the classic "tetrad" effects used to identify cannabimimetic activity in rodents. While specific locomotor activity data for this compound is not detailed in available literature, studies on structurally related compounds provide strong indications of its likely effects. For instance, MDMB-4en-PINACA, a closely related indazole analogue, induces potent, dose-dependent hypolocomotion in mice. nih.gov Given that this compound demonstrates potent activity in other in vivo cannabinoid assays, it is expected to produce similar depressive effects on locomotor activity. nih.gov

Drug discrimination is a highly specific behavioral pharmacology assay used to determine if a novel substance produces subjective effects similar to a known drug. drugsandalcohol.ie In this paradigm, animals are trained to recognize the internal state produced by a specific drug, such as Δ⁹-THC, and make a corresponding behavioral response to receive a reward. When a new compound is tested, its ability to "substitute" for the training drug indicates a similar mechanism of action and subjective effect. Research has shown that this compound fully substitutes for Δ⁹-THC in drug discrimination studies in mice, confirming its cannabimimetic properties. nih.gov This full substitution at one or more doses indicates that it produces subjective effects that are qualitatively similar to those of Δ⁹-THC. nih.gov

Direct comparisons with well-characterized cannabinoids like Δ⁹-THC are crucial for contextualizing the potency and effects of new synthetic compounds. In vivo studies have established that this compound is a potent SCRA with a pharmacological profile similar to other abused cannabinoids. nih.gov

Key comparative findings include:

Hypothermia: this compound induces hypothermia with a shorter latency to peak effect when compared to Δ⁹-THC. nih.gov

Drug Discrimination: this compound fully substitutes for Δ⁹-THC, demonstrating that it produces similar subjective effects. nih.gov The rank order potency for producing these in vivo effects generally aligns with the rank order of the compounds' CB1 receptor binding affinities. nih.gov

| Pharmacological Effect | Observation | Comparison with Δ⁹-THC |

|---|---|---|

| Core Body Temperature | Induces significant hypothermia. nih.govresearchgate.net | Shorter latency to peak effect. nih.gov |

| Locomotor Activity | Expected to cause hypolocomotion. | Likely more potent, based on receptor affinity. nih.gov |

| Drug Discrimination | Fully substitutes for the training drug. nih.gov | Qualitatively similar subjective effects. nih.gov |

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations to Rationalize Receptor Binding Trends

Molecular docking simulations are pivotal in visualizing and understanding the interactions between a ligand, such as MMB-4en-PICA, and its biological target at an atomic level. These in silico techniques model the preferred orientation and conformation of a ligand within the binding site of a receptor, providing a rationale for its binding affinity and selectivity.

Studies involving this compound and related analogues have utilized molecular docking to explore their interactions with the CB1 and CB2 receptors. For instance, docking studies performed at the CB1 receptor have revealed key interactions, such as π-π stacking between the ligand's core and phenylalanine residues like PHE200 and PHE268. nih.gov The flexible pentenyl tail of this compound is often observed to occupy a hydrophobic pocket formed by amino acid residues including MET363, LEU276, TYR275, LEU193, and ILE271. nih.gov Furthermore, a common polar interaction is frequently noted between the amide linker's carbonyl group and SER383, as well as between the terminal carbonyl and HIE178. nih.gov

At the CB2 receptor, the binding orientation is similarly governed by hydrophobic interactions, particularly between the core of the ligand and phenylalanine residues PHE117 and PHE183. nih.gov The use of cryo-electron microscopy (cryo-EM) structures of CB1 (PDB ID: 6N4B) and CB2 (PDB ID: 6PT0) has provided high-resolution templates for these docking studies, enhancing the accuracy of the predicted binding poses. nih.gov

The insights gained from these simulations help to explain observed structure-activity relationships (SARs). For example, the preference for certain enantiomers, such as the (S)-enantiomer of this compound, can be rationalized by the specific conformational fit and intermolecular interactions within the receptor's binding pocket. dundee.ac.uk The reduced potency of the (R)-enantiomer is attributed to a less favorable orientation, demonstrating the critical role of stereochemistry in ligand recognition. dundee.ac.uk

Table 1: Key Interacting Residues for this compound Analogues at CB1 and CB2 Receptors from Molecular Docking Studies

| Receptor | Interacting Residues | Type of Interaction |

|---|---|---|

| CB1 | PHE200, PHE268 | π-π stacking |

| MET363, LEU276, TYR275, LEU193, ILE271 | Hydrophobic | |

| SER383, HIE178 | Polar (Hydrogen Bonding) | |

| CB2 | PHE117, PHE183 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the potency of new compounds and for guiding the design of future analogues with desired pharmacological properties.

While a specific QSAR model solely for this compound has not been detailed in the available literature, the principles of SAR, which form the foundation of QSAR, have been extensively discussed for this class of SCRAs. mmu.ac.uk For instance, it is consistently observed that compounds with a tert-leucine methyl ester head group (MDMB- compounds) are generally more potent than their valine methyl ester counterparts (MMB- compounds), such as this compound. dundee.ac.uk This trend is evident when comparing the CB1 receptor activity of (S)-MDMB-4en-PICA with that of (S)-MMB-4en-PICA. dundee.ac.uk

Furthermore, the nature of the core structure (e.g., indole (B1671886), indazole, 7-azaindole) significantly influences potency. Indazole-containing SCRAs generally exhibit greater potency than their indole analogues. acs.orgresearchgate.net The N-alkyl chain length also plays a role, with chains of four to six carbons often showing effective hydrophobic interactions within the receptor's binding pockets. mmu.ac.uk

These qualitative SAR observations can be translated into quantitative descriptors for a QSAR model. Such descriptors would include steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and hydrophobic characteristics (e.g., logP). A hypothetical QSAR equation for predicting the CB1 receptor affinity (pKi) of this compound and its analogues might take the general form:

pKi = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors represent quantifiable physicochemical properties of the molecules. The development of such a model would enable the prediction of binding affinities for novel, yet-to-be-synthesized compounds, thereby streamlining the drug discovery and development process.

Table 2: Structure-Activity Relationship (SAR) Trends for this compound and Related SCRAs

| Structural Feature | Influence on Potency | Example Comparison |

|---|---|---|

| Head Group | tert-Leucine (MDMB) > Valine (MMB) | (S)-MDMB-4en-PICA vs. (S)-MMB-4en-PICA dundee.ac.uk |

| Core Structure | Indazole > Indole > 7-Azaindole (B17877) | General trend for related SCRAs acs.orgresearchgate.net |

| Stereochemistry | (S)-enantiomer > (R)-enantiomer | (S)-MMB-4en-PICA vs. (R)-MMB-4en-PICA dundee.ac.uk |

Conformational Analysis and Ligand-Receptor Interaction Profiling

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different conformations that a molecule can adopt. For flexible molecules like this compound, understanding the preferred conformation in the bound state is crucial for comprehending its interaction with the receptor.

Ligand-receptor interaction profiling, often performed in conjunction with molecular dynamics (MD) simulations, provides a dynamic view of the binding event. MD simulations can reveal the stability of the ligand-receptor complex over time and highlight the key interactions that are maintained throughout the simulation. For NPS like this compound, these simulations can shed light on differences in downstream signaling compared to classical cannabinoids, potentially by revealing distinct dynamics of key receptor motifs like the NPxxY motif. biorxiv.org

Future Research Directions and Unanswered Questions in Mmb 4en Pica Science

Elucidation of Novel Receptor Interactions Beyond Canonical Cannabinoid Receptors

Current research indicates that the pharmacological effects of most SCRAs, including MMB-4en-PICA, are primarily mediated through their potent agonist activity at the canonical cannabinoid receptors, CB1 and CB2. otago.ac.nzresearchgate.net In vitro studies have consistently demonstrated that this compound and its analogues bind to and activate these receptors. nih.gov However, the full spectrum of its receptor interaction profile may be more complex.

Investigation of Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site to modify the receptor's response to an agonist, is a key mechanism in GPCR function. cambridge.org While this compound is characterized as a direct agonist, the potential for it or its analogues to participate in or be affected by allosteric modulation of cannabinoid receptors is a critical area for future study.

Recent computational studies on other potent SCRAs have revealed that they can exert distinct allosteric control over the intracellular regions of the CB1 receptor, specifically the NPxxY motif, which is crucial for β-arrestin signaling. nih.govbiorxiv.org This differential allosteric control may explain the varied signaling profiles and toxicities observed among different classes of SCRAs. nih.govbiorxiv.org Future research should apply these computational and experimental approaches to this compound. Unanswered questions include whether this compound can act as an allosteric modulator itself or if its binding and signaling are influenced by known allosteric modulators of the CB1 receptor. Understanding these mechanisms could provide deeper insights into its unique pharmacological profile and potential for biased agonism. nih.govacs.org

Development of this compound or its Analogues as Pharmacological Probes for Cannabinoid System Research

Pharmacological probes are essential tools for dissecting the complexities of biological systems. This compound and its structurally related analogues are already being used to investigate structure-activity relationships (SARs) within the SCRA class. dundee.ac.ukfrontiersin.org By systematically modifying the core, head, and tail groups of the this compound scaffold, researchers can probe how specific structural features influence receptor binding, potency, and efficacy. dundee.ac.ukfrontiersin.orgresearchgate.net

A significant future direction lies in the rational design and synthesis of more sophisticated pharmacological probes based on the this compound structure. This could include the development of fluorescently tagged ligands for use in imaging studies or biotinylated analogues for pull-down assays to identify novel interacting proteins. acs.org The creation of extensive libraries of analogues, such as those already being synthesized for SAR studies, provides a foundation for selecting compounds with specific properties (e.g., high potency, specific signaling bias) to serve as research tools. frontiersin.org These probes would be invaluable for mapping cannabinoid receptor distribution, tracking receptor trafficking, and elucidating the molecular mechanisms of receptor activation in greater detail.

Predictive Modeling of Pharmacological Profiles for Novel Analogues

The continuous emergence of new SCRAs presents a significant challenge for forensic and pharmacological sciences. Predictive modeling, using computational or in silico methods, offers a promising path for forecasting the potential effects of novel compounds before they appear on the illicit market. dundee.ac.uk

Future research should focus on developing and refining predictive models that can accurately estimate the pharmacological profiles of new this compound analogues. This involves integrating existing ground-truth data from in vitro and in vivo studies with computational approaches. dundee.ac.uk For example, quantitative structure-activity relationship (QSAR) models can be built using the data from this compound and its systematically modified analogues to predict the CB1/CB2 receptor affinity and potency of yet-to-be-synthesized compounds. dundee.ac.uknih.gov Furthermore, molecular dynamics simulations can help predict how subtle changes in the chemical structure might alter receptor binding kinetics and allosteric modulation, potentially forecasting a compound's signaling bias and toxicity profile. nih.govbiorxiv.org The ultimate goal is to create a robust predictive framework that can aid in the proactive identification and risk assessment of future SCRAs related to this compound.

Q & A

Q. What strategies resolve conflicting data on the metabolic stability of this compound across studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.